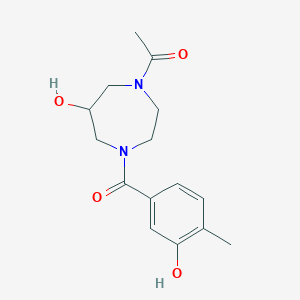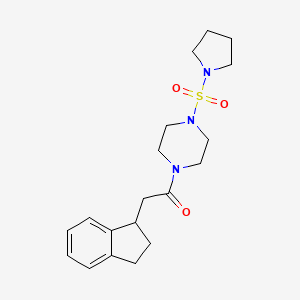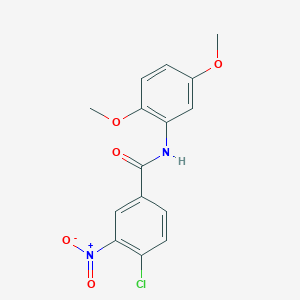![molecular formula C10H15N3O3S2 B5502027 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide involves reactions that can form various piperazine derivatives. A notable process involves the use of 1,2-cyclic sulfamidates, which undergo nucleophilic displacement followed by lactamization to produce related piperazine compounds (Williams et al., 2003). Additionally, the synthesis of related compounds involves optimizing conditions like solvent type and reaction temperature for better yields (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of related piperazine compounds has been characterized through various techniques like X-ray crystallography. For example, the crystal and molecular structure of similar compounds have been stabilized by interactions such as hydrogen bonds (Prabhuswamy et al., 2017). These structures often show typical features like chair conformation of the piperazine ring and distorted tetrahedral geometry around sulfur atoms.
Chemical Reactions and Properties
Chemical reactions involving piperazine compounds can vary widely, including nucleophilic aromatic substitution reactions (Alfred L Williams et al., 2010). The reactivity and chemical properties are influenced by the functional groups attached to the piperazine core. The sulfonyl group, in particular, plays a critical role in determining the chemical behavior of these compounds.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystallinity, are crucial for their application and handling. The solubility can be influenced by various substituents attached to the piperazine ring. Studies like those conducted by Yan and Gao (2000) on related polymers provide insights into how these properties can be altered and utilized (Yan & Gao, 2000).
科学的研究の応用
Catalytic Applications The molecule has been explored for its catalytic properties in organic reactions. For instance, l-Piperazine-2-carboxylic acid derived N-formamides, closely related to the chemical , have demonstrated high enantioselectivity as Lewis basic catalysts in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities across a broad range of substrates. This showcases its potential for asymmetric synthesis in organic chemistry (Zhouyu Wang et al., 2006).
Antibacterial Research Compounds similar to 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide have been studied for their antibacterial properties. For example, pyrido(2,3-d)pyrimidine derivatives have shown significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).
Supramolecular Chemistry In supramolecular chemistry, the compound 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate has been characterized, revealing its ability to form a complex crystalline structure stabilized by hydrogen bond interactions. This highlights its potential in the design of new materials with specific structural and functional properties (M. Prabhuswamy et al., 2017).
Antimicrobial and Antifungal Activities Research into the antimicrobial and antifungal activities of piperazine derivatives, including those related to the query chemical, has yielded promising results. Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have shown significant antibacterial activities, providing insights into the potential development of new antimicrobial agents (Wu Qi, 2014).
Anticancer Research Compounds structurally similar to 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide have been synthesized and evaluated for their anticancer activities. Studies involving thiophene-2-carboxaldehyde derivatives have shown good antibacterial and antifungal activities and have been less toxic, indicating their potential in anticancer research (M. Shareef et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-12-2-4-13(5-3-12)18(15,16)8-6-9(10(11)14)17-7-8/h6-7H,2-5H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPFXIUPLOYYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49735573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)


![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)